molecular formula C13H18N2O3S B318668 N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea

N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea

Cat. No.: B318668
M. Wt: 282.36 g/mol
InChI Key: DBHIYKWAJWVSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea is an organic compound with a complex structure that includes an ethoxy group, a methoxyethyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea typically involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxyethylamine to form the amide. Finally, the amide is treated with carbon disulfide and a base to introduce the carbamothioyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or a thioether.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-{[(2-methoxyethyl)amino]carbonothioyl}benzamide
  • N-[(2-methoxyethyl)carbamothioyl]benzamide

Uniqueness

N-(4-ethoxybenzoyl)-N'-(2-methoxyethyl)thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

4-ethoxy-N-(2-methoxyethylcarbamothioyl)benzamide

InChI

InChI=1S/C13H18N2O3S/c1-3-18-11-6-4-10(5-7-11)12(16)15-13(19)14-8-9-17-2/h4-7H,3,8-9H2,1-2H3,(H2,14,15,16,19)

InChI Key

DBHIYKWAJWVSTO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NCCOC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NCCOC

Origin of Product

United States

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